molecular formula C15H12N2O5 B5526090 2-[4-[(2-Nitrobenzoyl)amino]phenyl]acetic acid

2-[4-[(2-Nitrobenzoyl)amino]phenyl]acetic acid

Cat. No.: B5526090
M. Wt: 300.27 g/mol
InChI Key: FWTPMDJEVQRKIA-UHFFFAOYSA-N
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Description

2-[4-[(2-Nitrobenzoyl)amino]phenyl]acetic acid is an organic compound that features both a nitro group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-Nitrobenzoyl)amino]phenyl]acetic acid typically involves the nitration of a benzoyl derivative followed by amide formation. One common method includes the nitration of benzoyl chloride to form 2-nitrobenzoyl chloride, which is then reacted with 4-aminophenylacetic acid under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-Nitrobenzoyl)amino]phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Electrophiles like halogens or sulfonic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[4-[(2-Aminobenzoyl)amino]phenyl]acetic acid.

Scientific Research Applications

2-[4-[(2-Nitrobenzoyl)amino]phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-[(2-Nitrobenzoyl)amino]phenyl]acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide linkage can form hydrogen bonds with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzoic acid: Similar in structure but lacks the amide linkage.

    4-Aminophenylacetic acid: Similar but lacks the nitro group.

    2-[4-[(2-Aminobenzoyl)amino]phenyl]acetic acid: A reduced form of the compound.

Uniqueness

2-[4-[(2-Nitrobenzoyl)amino]phenyl]acetic acid is unique due to the presence of both a nitro group and an amide linkage, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

2-[4-[(2-nitrobenzoyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-14(19)9-10-5-7-11(8-6-10)16-15(20)12-3-1-2-4-13(12)17(21)22/h1-8H,9H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTPMDJEVQRKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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